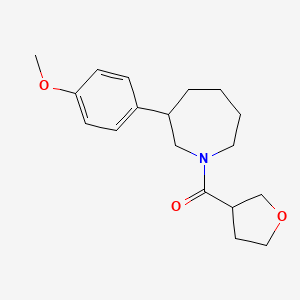

3-(4-methoxyphenyl)-1-(oxolane-3-carbonyl)azepane

描述

3-(4-Methoxyphenyl)-1-(oxolane-3-carbonyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring. Key structural attributes include:

- 3-(4-Methoxyphenyl) substituent: A para-methoxy-substituted aromatic ring attached to the azepane core at position 3. The methoxy group (-OCH₃) is an electron-donating substituent, which may influence electronic properties and binding interactions.

- 1-(Oxolane-3-carbonyl) substituent: A tetrahydrofuran (oxolane) ring conjugated to a carbonyl group, linked to the azepane at position 1.

属性

IUPAC Name |

[3-(4-methoxyphenyl)azepan-1-yl]-(oxolan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-21-17-7-5-14(6-8-17)15-4-2-3-10-19(12-15)18(20)16-9-11-22-13-16/h5-8,15-16H,2-4,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMYNGBRIYFDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in Chalcone Derivatives

The compound shares functional group similarities with chalcones, though its azepane-oxolane core differs from the α,β-unsaturated ketone backbone of chalcones. Key comparisons include:

Pharmacokinetic and Physicochemical Properties

- Solubility: The oxolane moiety may improve water solubility compared to highly lipophilic chalcones (e.g., CHO27), which require nanomolar doses for efficacy .

- Metabolic Stability : Azepane’s secondary amine could undergo hepatic metabolism, whereas chalcones with hydroxyl groups (e.g., Cardamonin) may face rapid glucuronidation .

Research Findings and SAR Insights

Potency Trends :

- Chalcone potency decreases with methoxy substitution (e.g., 2p vs. 2j) but increases with methyl or trimethoxy groups in specific contexts (e.g., CHO27) .

- The target compound’s hybrid structure may circumvent chalcone limitations (e.g., metabolic instability) while retaining aromatic interactions critical for activity.

Mechanistic Implications :

- Chalcones like CHO27 activate p53-mediated apoptosis , suggesting the target compound’s azepane core could similarly modulate tumor suppressor pathways.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1-(oxolane-3-carbonyl)azepane, and what key reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves multi-step processes. For azepane derivatives, a common approach includes nucleophilic substitution or acylation reactions. For example, coupling an azepane precursor with oxolane-3-carbonyl chloride under basic conditions (e.g., sodium hydride in DMF) is critical for forming the carbonyl bond . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the product with high purity. Reaction temperature (room temperature to 80°C) and solvent choice (polar aprotic solvents like DMF) significantly influence yield .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the azepane ring, methoxyphenyl substituents, and oxolane-carbonyl linkage. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. X-ray crystallography, though less common, provides definitive stereochemical confirmation .

Q. How do the methoxyphenyl and oxolane substituents influence the compound's physicochemical properties?

- Methodological Answer : The methoxyphenyl group enhances lipophilicity and π-π stacking potential, impacting solubility and membrane permeability. The oxolane (tetrahydrofuran) ring introduces conformational rigidity, affecting binding to biological targets. Computational methods (e.g., DFT calculations) can model electronic effects, while experimental logP measurements assess hydrophobicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar azepane derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations) or structural nuances. Researchers should:

- Compare substituent effects: Fluorine vs. methoxy groups alter electronic profiles and binding affinities .

- Standardize assays (e.g., IC₅₀ measurements under consistent pH/temperature).

- Use molecular docking to predict interactions with targets (e.g., neurotransmitter receptors) and validate with mutagenesis studies .

Q. How can stereochemical outcomes be optimized during the synthesis of azepane-containing compounds?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd catalysts) can control stereochemistry. For example, oxazepane derivatives synthesized via asymmetric epoxidation require precise control of reaction conditions (e.g., low temperature, chiral ligands) . Chromatographic separation (e.g., chiral HPLC) or crystallization resolves enantiomers. Monitoring via polarimetry or chiral shift reagents ensures enantiopurity .

Q. What experimental designs are recommended to assess environmental stability and degradation pathways of this compound?

- Methodological Answer : Follow protocols from environmental fate studies:

- Hydrolysis : Expose the compound to buffers at varying pH (3–9) and analyze degradation products via LC-MS .

- Photolysis : Use UV-Vis irradiation chambers to simulate sunlight exposure and track half-lives.

- Biodegradation : Employ OECD 301F tests with activated sludge to measure microbial breakdown .

Q. How can researchers design assays to evaluate interactions between this compound and neurotransmitter systems?

- Methodological Answer :

- In vitro : Radioligand binding assays (e.g., ³H-labeled serotonin/dopamine) on transfected HEK293 cells expressing receptors.

- In vivo : Behavioral tests (e.g., forced swim test for antidepressants) in rodent models, paired with microdialysis to measure neurotransmitter levels .

- Structural analogs : Compare with piperazine-azepane hybrids to identify pharmacophore requirements .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA for multi-group comparisons (e.g., varying substituents). For conflicting results, meta-analysis tools (e.g., RevMan) aggregate data across studies, adjusting for heterogeneity via random-effects models .

Q. How should researchers address discrepancies in NMR spectra due to solvent or temperature effects?

- Methodological Answer : Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature (25°C) for reproducibility. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Compare with computed NMR spectra (e.g., ACD/Labs) for validation .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。